5-Bromo-1,3,8,12-tetraazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-trien-9-one hydrochloride 5-Bromo-1,3,8,12-tetraazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-trien-9-one hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18028229
InChI: InChI=1S/C10H11BrN4O.ClH/c11-6-3-7-9(13-4-6)15-2-1-12-5-8(15)10(16)14-7;/h3-4,8,12H,1-2,5H2,(H,14,16);1H
SMILES:
Molecular Formula: C10H12BrClN4O
Molecular Weight: 319.58 g/mol

5-Bromo-1,3,8,12-tetraazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-trien-9-one hydrochloride

CAS No.:

Cat. No.: VC18028229

Molecular Formula: C10H12BrClN4O

Molecular Weight: 319.58 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-1,3,8,12-tetraazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-trien-9-one hydrochloride -

Specification

Molecular Formula C10H12BrClN4O
Molecular Weight 319.58 g/mol
IUPAC Name 5-bromo-1,3,8,12-tetrazatricyclo[8.4.0.02,7]tetradeca-2(7),3,5-trien-9-one;hydrochloride
Standard InChI InChI=1S/C10H11BrN4O.ClH/c11-6-3-7-9(13-4-6)15-2-1-12-5-8(15)10(16)14-7;/h3-4,8,12H,1-2,5H2,(H,14,16);1H
Standard InChI Key WYYAKWUKNFZNHN-UHFFFAOYSA-N
Canonical SMILES C1CN2C(CN1)C(=O)NC3=C2N=CC(=C3)Br.Cl

Introduction

5-Bromo-1,3,8,12-tetraazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-trien-9-one hydrochloride is a complex organic compound belonging to the class of heterocyclic compounds. It features a unique bicyclic structure with multiple nitrogen atoms, which contributes to its potential pharmacological properties. This compound is of interest in various scientific fields due to its diverse biological activities and structural characteristics that suggest bioactivity.

Synthesis and Characterization

The synthesis of 5-Bromo-1,3,8,12-tetraazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-trien-9-one hydrochloride involves several steps, requiring careful control of reaction conditions such as temperature and pH to achieve high yields and purity. Techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to characterize the synthesized compound.

Potential Applications and Biological Activities

This compound may have potential applications in pharmaceutical research due to its structural characteristics, which suggest bioactivity. Its interaction with biological targets such as enzymes or receptors could be explored through in vitro experiments and assays to determine binding affinities and biological activities.

Safety and Handling

Handling precautions are necessary due to the potential toxicity associated with brominated compounds. Safety data sheets provide guidance on safe handling practices to minimize exposure risks.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator